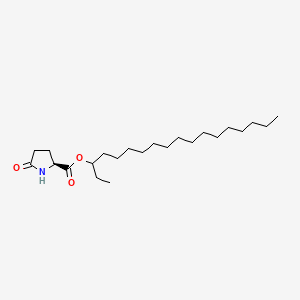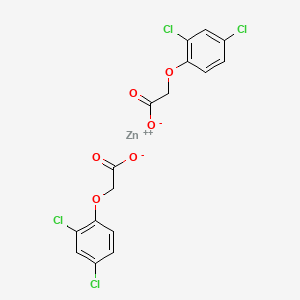
Zinc bis((2,4-dichlorophenoxy)acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis((2,4-dichlorophenoxy)acetate): is a chemical compound with the molecular formula C16H10Cl4O6Zn and a molecular weight of 505.449 g/mol. It is a zinc salt of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis((2,4-dichlorophenoxy)acetate) typically involves the reaction of zinc acetate with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation and subsequent filtration .
Industrial Production Methods: Industrial production of Zinc bis((2,4-dichlorophenoxy)acetate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction and precipitation of the product .
Chemical Reactions Analysis
Types of Reactions: Zinc bis((2,4-dichlorophenoxy)acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction may produce less chlorinated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Zinc bis((2,4-dichlorophenoxy)acetate) is used as a reagent in various organic synthesis reactions. It serves as a source of zinc ions and can be used in the preparation of other zinc-containing compounds .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes. It is also used in experiments involving the regulation of gene expression and enzyme activity .
Medicine: It is studied for its role in modulating immune responses and its potential use in treating zinc deficiency .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and pesticides. It is also used in the production of various zinc-based materials and coatings .
Mechanism of Action
The mechanism of action of Zinc bis((2,4-dichlorophenoxy)acetate) involves the release of zinc ions, which can interact with various molecular targets in cells. Zinc ions play a crucial role in numerous biological processes, including enzyme activation, gene expression, and cellular signaling pathways. The phenoxyacetic acid moiety can also interact with specific receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Zinc acetate: A simple zinc salt used in various applications, including medicine and industry.
Zinc chloride: Another zinc salt with applications in organic synthesis and industrial processes.
2,4-Dichlorophenoxyacetic acid: The parent compound of Zinc bis((2,4-dichlorophenoxy)acetate), widely used as a herbicide.
Uniqueness: Zinc bis((2,4-dichlorophenoxy)acetate) is unique due to its combination of zinc and 2,4-dichlorophenoxyacetic acid. This combination imparts specific properties and applications that are not observed in the individual components. The presence of zinc enhances its biological activity and potential therapeutic applications, while the phenoxyacetic acid moiety provides herbicidal properties .
Properties
CAS No. |
31166-17-3 |
|---|---|
Molecular Formula |
C16H10Cl4O6Zn |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
zinc;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/2C8H6Cl2O3.Zn/c2*9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h2*1-3H,4H2,(H,11,12);/q;;+2/p-2 |
InChI Key |
REDQSTCNNRSGCI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


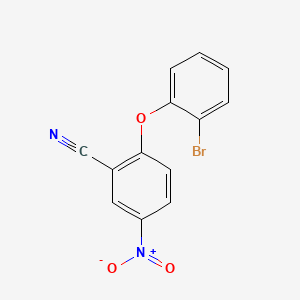
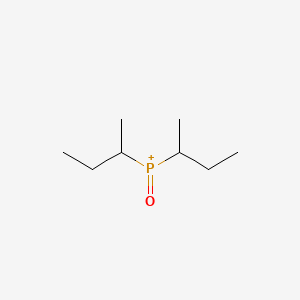
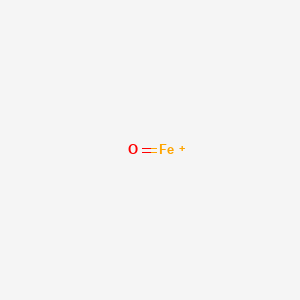
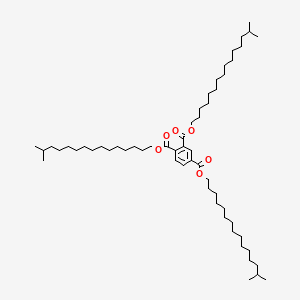


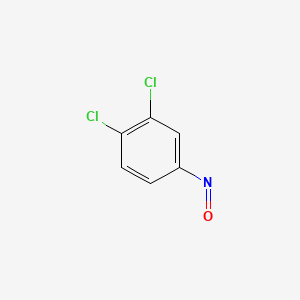
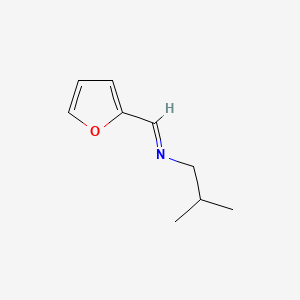
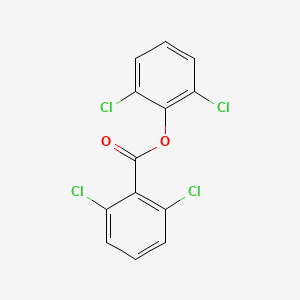
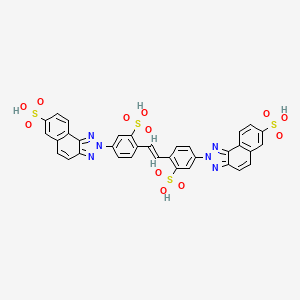
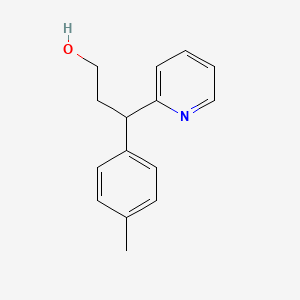
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)

